molecular formula C13H16ClNO3 B3373612 2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid CAS No. 1008697-93-5

2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid

Cat. No.: B3373612
CAS No.: 1008697-93-5
M. Wt: 269.72 g/mol
InChI Key: GBFHNWPMWRSODC-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid is a synthetic organic compound characterized by a 4-methylpentanoic acid backbone substituted with a 4-chlorophenylformamido group at the second carbon. Its molecular framework allows for functional group modifications that significantly alter bioactivity and physicochemical properties.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8(2)7-11(13(17)18)15-12(16)9-3-5-10(14)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFHNWPMWRSODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008697-93-5
Record name 2-[(4-chlorophenyl)formamido]-4-methylpentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the formamido group can participate in hydrogen bonding with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds, their substituents, and biological activities:

Compound Name Substituents/Modifications Molecular Weight Key Biological Activities Source/Reference
2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid (Target) 4-Chlorophenylformamido group Not explicitly reported Presumed versatility based on analogs (antibacterial, anti-inflammatory)
(S,Z)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4d) Furan-thiazolidinone ring system 435.04 Potential antimicrobial/antidiabetic activity (IR peaks suggest OH/C=O groups)
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyloxy (C12) and isobutyryloxy groups ~386.5 (calc.) Antibacterial (MIC = 3.12 μg/mL vs. S. aureus); 8× more potent than lauric acid
(S,S)-2-(1-Carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic acid (GL1001) Dichlorobenzyl-imidazolyl and carboxy groups ~461.8 (calc.) ACE2 inhibition; anti-inflammatory (reduces colitis severity comparable to sulfasalazine)
2-[4-Methylphenylsulphonamido]-4-methylpentanoic acid (b3) 4-Methylphenylsulphonamido group Not explicitly reported Anti-inflammatory and antinociceptive activity in animal models
(2S)-2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid 4-Chloropyridinylformamido group (vs. chlorophenyl in target) 271.0 Research applications (exact activity unspecified; structural insights from safety data)

Functional Differences and Mechanisms

Antibacterial Activity: 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrates potent Gram-positive antibacterial activity due to synergistic effects between the laurate chain and the 4-methylpentanoic acid backbone . Its MIC of 3.12 μg/mL against S. aureus is attributed to membrane disruption or enzyme inhibition, contrasting with the target compound’s unconfirmed activity. Compound 4d (thiazolidinone derivative) may target bacterial enzymes via its thioxothiazolidinone moiety, though specific data is lacking .

Anti-Inflammatory Effects: GL1001 inhibits ACE2, reducing colitis severity by modulating inflammatory pathways . Sulphonamide derivative b3 suppresses endogenous inflammatory mediators, likely through COX or cytokine inhibition .

Enzyme Inhibition :

  • MLN-4760 (closely related to GL1001) binds ACE2 via hinge-bending motion and active-site interactions, highlighting the role of dichlorobenzyl groups in enzyme specificity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The dodecanoyloxy group in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid enhances membrane permeability, whereas sulphonamide derivatives (e.g., b3) may exhibit improved solubility .
  • Bioavailability : Chlorophenyl/pyridinyl substitutions influence metabolic stability. For example, the 4-chloropyridinyl variant () may have distinct absorption profiles compared to the chlorophenyl analog .

Biological Activity

2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the presence of a 4-chlorophenyl group attached to a formamido moiety and a branched pentanoic acid structure. This unique configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interaction with key enzymes related to metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Interaction : The compound may interact with lipid membranes, altering their fluidity and permeability, which can affect cellular uptake and the efficacy of other therapeutic agents.
  • Enzyme Targeting : It has been shown to inhibit specific enzymes such as AChE, which plays a crucial role in neurotransmission and is a target in Alzheimer's disease treatment.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potent antibacterial properties.
  • Cancer Cell Line Experiment :
    Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming an increase in apoptotic cells.
  • Enzyme Inhibition Analysis :
    The inhibitory effect on AChE was quantified using spectrophotometric methods. The compound displayed competitive inhibition with an IC50 value indicative of its potential as a therapeutic agent for conditions like Alzheimer's disease.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound in living organisms.
  • Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological effects.
  • Formulation Development : Exploring various formulations for enhanced delivery and efficacy in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.